[2-(Pyridin-2-yl)ethyl]urea
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Overview
Description
[2-(Pyridin-2-yl)ethyl]urea: is an organic compound characterized by the presence of a pyridine ring attached to an ethyl urea moiety
Mechanism of Action
Target of Action
It is suggested that the compound may have potential inhibitory effects on certain enzymes .
Mode of Action
The compound is synthesized through a metal- and column-free one-pot ammonolysis . This reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .
Biochemical Pathways
The compound is part of a series of pyrimidinamine derivatives, which are known to exhibit diverse types of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-2-yl)ethyl]urea typically involves the reaction of 2-(pyridin-2-yl)ethylamine with isocyanates or carbamates under controlled conditions. One common method is the metal- and column-free one-pot ammonolysis, which uses a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions . The reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms, as well as diverse functionalities including variant ring strain and chiral substrates .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied. The scalability of the metal- and column-free one-pot ammonolysis method makes it a promising candidate for industrial production .
Chemical Reactions Analysis
Types of Reactions: [2-(Pyridin-2-yl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: [2-(Pyridin-2-yl)ethyl]urea is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound has been studied for its potential anti-fibrotic activities.
Industry: In the industrial sector, this compound derivatives are explored as corrosion inhibitors for mild steel in acidic environments. These inhibitors provide significant protection and are evaluated using techniques such as electrochemical impedance spectroscopy and scanning electron microscopy .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but differ in their additional heterocyclic structures.
Indole derivatives: Indole compounds also exhibit a range of biological activities and are structurally similar due to their aromatic nature.
Uniqueness: [2-(Pyridin-2-yl)ethyl]urea is unique due to its specific combination of the pyridine ring and ethyl urea moiety, which imparts distinct chemical and biological properties
Biological Activity
[2-(Pyridin-2-yl)ethyl]urea is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and structure-activity relationships.
The biological activity of this compound and its derivatives is largely attributed to their ability to interact with specific biological targets, including enzymes and receptors. Notably, pyridine derivatives have been shown to exhibit:
- Antitumor Activity : Many studies indicate that pyridine compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest.
- Antimicrobial Properties : Some derivatives demonstrate efficacy against bacterial and fungal pathogens, potentially through disruption of microbial cell membranes or inhibition of vital metabolic pathways.
Structure-Activity Relationship (SAR)
The structure of this compound significantly influences its biological activity. Modifications in the pyridine ring or the urea moiety can enhance or diminish activity. For instance:
- Substituents on the Pyridine Ring : The presence of electron-donating or electron-withdrawing groups can affect the compound's lipophilicity and ability to penetrate cellular membranes.
- Urea Modifications : Variations in the alkyl chains attached to the urea nitrogen can modulate binding affinity and selectivity for biological targets.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 0.058 |
A549 | 0.035 | |
MDA-MB-231 | 0.021 | |
Other Pyridine Derivatives | HepG2 | 1.30 |
A431 | 2708 |
These results suggest that modifications to the structure can lead to significant changes in potency against different cancer types, with certain derivatives showing promising low IC50 values indicative of high potency.
Case Studies
- Antitumor Effects : A study involving this compound demonstrated its ability to inhibit cell growth in vitro across multiple cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis via caspase activation.
- Antimicrobial Activity : Another investigation revealed that derivatives of this compound exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, suggesting potential applications in treating infections.
- Enzyme Inhibition : Research has shown that certain derivatives act as inhibitors of key enzymes involved in cancer metabolism, such as PI3K/Akt/mTOR pathways, which are crucial for tumor growth and survival.
Properties
IUPAC Name |
2-pyridin-2-ylethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-8(12)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H3,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKZQBIXIXWECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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